molecular formula C22H34Br2N2O2S B1530545 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole CAS No. 1192352-08-1

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

Cat. No. B1530545
M. Wt: 550.4 g/mol
InChI Key: VGCVJZVDAAWTFC-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1192352-08-1. It has a molecular weight of 550.4 and its linear formula is C22H34Br2N2O2S .


Synthesis Analysis

The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo-[c][1,2,5]-thiadiazole involves two stages. In the first stage, the compound is combined with tetrakis(triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran and water at 50℃ for 0.25h in an inert atmosphere. In the second stage, (4-{bis[4-(octyloxy)phenyl]amino}phenyl)boronic acid is added in tetrahydrofuran and water at 60℃ for 6h in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole has been studied using scanning tunneling microscopy (STM). The self-assembly of the compound on a highly oriented graphite (HOPG) surface was found to be solvent-dependent .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Scientific Research Applications

  • Scientific Field : Materials Science and Engineering .
  • Summary of the Application : The solvent effect on the self-assembly of DBT on a highly oriented graphite (HOPG) surface was investigated . This research is significant because it contributes to the understanding of how solvents can affect molecular self-assembly due to variational intermolecular interactions .
  • Methods of Application or Experimental Procedures : The experimental procedure involved using scanning tunneling microscopy (STM) to investigate the self-assembly of DBT on an HOPG surface . The solvents used in the experiment were 1-phenyloctane, 1-octanoic acid, and 1-octanol .
  • Results or Outcomes : Two different patterns were obtained in 1-phenyloctane and 1-octanoic acid, suggesting that the self-assembly of DBT was solvent-dependent . At the 1-phenyloctane/HOPG interface, a linear structure was revealed due to the intermolecular halogen bonding . When 1-octanoic acid and 1-octanol were used as the solvents, the coadsorption of solvent molecules resulting from the hydrogen bonding between DBT and solvent made an important contribution to the formation of a lamellar structure .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335 and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCVJZVDAAWTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736837
Record name 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole

CAS RN

1192352-08-1
Record name 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KW Song, MH Choi, HJ Song, SW Heo, JY Lee… - Solar energy materials …, 2014 - Elsevier
Poly(quarterthiophene-alt-benzothiadiazole), PQT12oBT and PQT12BT, were synthesized through the Stille coupling reaction. The UV–visible absorption spectrum of PQT12oBT …
Number of citations: 36 www.sciencedirect.com
C Du, W Li, C Li, Z Bo - Journal of Polymer Science Part A …, 2013 - Wiley Online Library
Four ethynylene‐containing donor‐acceptor alternating conjugated polymers P1–P4 with 2,5‐bis(dodecyloxy) substituted phenylene or carbazole as the donor unit and …
Number of citations: 19 onlinelibrary.wiley.com
KW Song, HJ Song, TH Lee, SW Heo, DK Moon - Polymer Chemistry, 2013 - pubs.rsc.org
AD–π–A-type poly[alkylidenefluorene-alt-di-2-thienyl-2,1,3-benzothiadiazole] (P1) was synthesized via Suzuki coupling reaction. Based on the positions of the spacer (π) and acceptor (…
Number of citations: 27 pubs.rsc.org
TH Lee, MH Choi, SJ Jeon, SJ Nam, YW Han… - Polymer Journal, 2017 - nature.com
Benzodithiophene-and quinoxaline (Qu)-based derivatives were used to obtain two kinds of D-π-A-type polymers, poly (diethylhexyloxy benzo dithiophene-dioctyloxy dithiophene …
Number of citations: 8 www.nature.com

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